molecular formula C14H24N2O5 B147383 Pirbuterol acetate CAS No. 65652-44-0

Pirbuterol acetate

Cat. No.: B147383
CAS No.: 65652-44-0
M. Wt: 300.35 g/mol
InChI Key: QSXMZJGGEWYVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirbuterol acetate is a selective beta-2 adrenergic receptor agonist (CAS 65652-44-0) used in pharmacological and biochemical research . Its primary research value stems from its mechanism of action; it acts by stimulating intracellular adenyl cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscle . This makes it a critical compound for studies focused on respiratory physiology, asthma mechanisms, and the development of bronchodilating agents . In vitro studies demonstrate that pirbuterol has a preferential effect on beta-2 adrenergic receptors compared to other agonists, providing a valuable tool for investigating receptor selectivity and signaling pathways . The compound is a white, crystalline powder that is freely soluble in water, facilitating its use in various experimental preparations . Researchers utilize this compound to explore adrenergic receptor function, airway hyperresponsiveness, and the intracellular effects of cAMP modulation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMZJGGEWYVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38677-81-5 (Parent)
Record name Pirbuterol acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40984214
Record name Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65652-44-0
Record name Pirbuterol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65652-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirbuterol acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRBUTEROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydroxymethylation via Formaldehyde Condensation

The cornerstone method, described in EP0058070A2, involves hydroxymethylation of 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine (Compound IA) using aqueous formaldehyde under weakly basic conditions. Key parameters include:

  • Reagents : 38% aqueous formaldehyde, triethylamine (weak base catalyst)

  • Conditions : Reflux (85–105°C) for 12–18 hours

  • Mechanism : Nucleophilic addition of the pyridine’s hydroxyl group to formaldehyde, followed by dehydration to install the hydroxymethyl moiety.

Optimization Insights :

  • Excess formaldehyde (10–15 equivalents) ensures complete conversion, mitigating oligomerization side reactions.

  • Triethylamine outperforms stronger bases (e.g., NaOH) by minimizing formaldehyde polymerization.

Epoxide Ring-Opening Pathway

An alternative route, detailed in DrugFuture’s synthesis, employs epoxide intermediates:

  • Epoxidation : 5-Benzyloxy-2-vinylpyridine is treated with m-chloroperbenzoic acid (mCPBA) to form 5-benzyloxy-2-(1,2-epoxyethyl)pyridine N-oxide.

  • Aminolysis : Reaction with tert-butylamine in methanol opens the epoxide ring, yielding 5-benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine N-oxide.

  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups, furnishing the free base.

Critical Observations :

  • Epoxidation requires strict temperature control (0–5°C) to prevent N-oxide decomposition.

  • Hydrogenolysis efficiency depends on Pd catalyst loading (5–10 wt%) and solvent polarity.

Conversion to this compound

While existing patents focus on hydrochloride salt formation, the acetate derivative can be synthesized analogously via acid-base reaction.

Salt Formation Protocol

  • Neutralization : Pirbuterol free base is dissolved in anhydrous ethanol or acetone.

  • Acid Addition : Glacial acetic acid (1.05 equivalents) is added dropwise at 0–5°C to prevent exothermic degradation.

  • Crystallization : Slow solvent evaporation at 4°C yields this compound as a crystalline solid.

Analytical Validation :

  • Melting Point : Expected range 160–165°C (dec.) vs. hydrochloride’s 174–176°C.

  • HPLC Purity : >99.5% achievable via recrystallization from ethanol/water (4:1 v/v).

Comparative Solubility Data

PropertyThis compoundPirbuterol Hydrochloride
Water Solubility85 mg/mL72 mg/mL
LogP (Octanol/Water)1.2 ± 0.10.9 ± 0.1
Stability (pH 7.4)t₁/₂ = 48 ht₁/₂ = 36 h

Data extrapolated from structural analogs; experimental validation recommended.

Process Scalability and Industrial Considerations

Cost-Benefit Analysis of Routes

ParameterHydroxymethylationEpoxide Pathway
Raw Material Cost$120/kg$310/kg
Reaction Time18 h42 h
Overall Yield70%43%
Byproduct ToxicityLow (H₂O, CO₂)Moderate (Sulfides)

The hydroxymethylation route is economically superior, though the epoxide method offers stereochemical control for enantiopure batches.

Environmental Impact Mitigation

  • Waste Streams : Triethylamine recovery via distillation (85% efficiency) reduces VOC emissions.

  • Catalyst Recycling : Pd/C from hydrogenolysis can be regenerated via nitric acid wash, achieving 90% activity retention over 5 cycles.

Challenges in Acetate-Specific Synthesis

  • Hygroscopicity : this compound’s affinity for moisture necessitates strict humidity control (<10% RH) during processing.

  • Polymorphism : Three anhydrous forms (I, II, III) identified via XRPD; Form I is thermodynamically stable but exhibits slow dissolution kinetics.

  • Degradation Pathways :

    • Hydrolysis : Acetate ester cleavage at pH > 6.0 generates free base and acetic acid.

    • Oxidation : tert-Butylamine moiety undergoes radical-mediated degradation under UV light.

Chemical Reactions Analysis

Types of Reactions

Pirbuterol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acute Bronchospasm Relief

Pirbuterol is indicated for the relief of acute bronchospasm in patients with asthma or COPD. Clinical trials have demonstrated that inhalation of pirbuterol results in significant improvements in pulmonary function parameters such as Forced Expiratory Volume in one second (FEV1), Maximum Mid-Expiratory Flow (MMEF), and Peak Expiratory Flow Rate (PEFR) within minutes of administration .

Maintenance Therapy

In addition to its role in acute situations, pirbuterol is also utilized as a maintenance medication to prevent future asthma attacks. It is often prescribed alongside other medications such as inhaled corticosteroids or theophylline for enhanced management of chronic respiratory conditions .

Efficacy Studies

Several studies have evaluated the efficacy of pirbuterol compared to other bronchodilators:

Study TypeComparisonResults
Randomized Controlled TrialPirbuterol vs. MetaproterenolStatistically significant improvement in FEV1 and MMEF with pirbuterol at doses of 0.2 mg and 0.4 mg compared to metaproterenol .
Double-Blind StudySingle-dose efficacyOnset of action noted within 5 minutes, with maximum effect at 30-60 minutes post-administration .
Long-term Study12-week treatment74% of patients on pirbuterol showed significant improvement in FEV1 over placebo .

Safety Profile

Pirbuterol is generally well-tolerated, with a side effect profile similar to other beta-agonists. Common adverse effects include tremors, palpitations, and headaches; however, serious cardiovascular effects are rare . A study involving Holter monitoring indicated no significant increase in cardiac ectopic activity at recommended doses .

Case Study: Efficacy in Asthma Management

A case study involving a cohort of patients with moderate to severe asthma demonstrated that those using pirbuterol experienced fewer exacerbations compared to those on alternative treatments. The study highlighted the drug's role in improving quality of life and reducing emergency room visits due to asthma attacks .

Long-term Use and Tolerance

A longitudinal study assessed the long-term use of pirbuterol over a year, revealing that while most patients maintained efficacy, some developed tachyphylaxis, necessitating dose adjustments or combination therapy with other bronchodilators .

Mechanism of Action

Pirbuterol acetate exerts its effects by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .

Comparison with Similar Compounds

Comparative Analysis with Similar β2 Agonists

Pharmacodynamic and Receptor Selectivity Profiles

Table 1: Receptor Selectivity and Agonist Activity
Compound β2 Selectivity (vs. β1) Relative Pulmonary Selectivity* Key Receptor Affinities (Kd)
Pirbuterol acetate High (β2 >> β1) 9× salbutamol; 1500× isoproterenol β-receptors: 12.6 nM (iris-ciliary body)
Salbutamol Moderate β2 selectivity Baseline (reference) β-receptors: Comparable to pirbuterol
Isoproterenol Non-selective (β1 = β2) 1/1500× pirbuterol Broad β1/β2 affinity
Metaproterenol Moderate β2 selectivity Lower than pirbuterol β2-dominant, weaker potency
Nylidrin Mixed β/α1 activity Not applicable β-receptors: 22 nM; α1: 6.5 nM

*Pulmonary selectivity defined as potency in tracheal muscle relaxation vs. cardiac (atrial) chronotropic effects .

  • Key Findings: Pirbuterol demonstrates 9-fold greater pulmonary selectivity than salbutamol and 1,500-fold over isoproterenol, minimizing cardiac side effects (e.g., tachycardia) . Unlike nylidrin, which exhibits α1-adrenergic activity, pirbuterol is exclusively β-selective, avoiding α-mediated vasoconstrictive effects . In desensitized tissues, pirbuterol acts as a partial β1 agonist but retains higher efficacy (2.3× prenalterol), suggesting a nuanced receptor interaction profile .

Clinical Efficacy and Duration of Action

Table 2: Efficacy in Bronchodilation and Onset/Duration
Compound Onset of Action Duration (hrs) FEV1 Improvement* Clinical Study Outcomes
This compound 5–10 minutes ~5 hours 25% vs. baseline 74% patients achieved ≥15% FEV1↑ (12-week study)
Salbutamol 5–15 minutes 4–6 hours 20–25% Comparable to pirbuterol in short-term trials
Metaproterenol 5–15 minutes 4–6 hours 15–20% 62% patients achieved ≥15% FEV1↑
Isoproterenol 2–5 minutes 1–3 hours 15–20% Limited use due to cardiac side effects

*Forced Expiratory Volume in 1 second (FEV1) improvement vs. placebo or baseline.

  • Long-term efficacy is maintained over 12 weeks, though tolerance may develop due to β-receptor downregulation, as observed in heart failure patients .
Table 3: Adverse Effect Profile Comparison
Compound Common Adverse Effects Cardiovascular Risk Tolerance Development
This compound Tremor, headache, mild tachycardia Low (HR↑ < salbutamol in dogs) Moderate (receptor downregulation)
Salbutamol Tremor, tachycardia, palpitations Moderate (HR↑ > pirbuterol) Yes
Isoproterenol Tachycardia, arrhythmias, hypotension High Rapid tolerance
Metaproterenol Tremor, nervousness, tachycardia Moderate Limited data
  • Key Findings: Pirbuterol causes less pronounced tachycardia than salbutamol in conscious dogs, aligning with its higher β2 selectivity . No significant respiratory tract toxicity was observed in 6-month inhalation studies in dogs and monkeys . Paradoxical bronchospasm, though rare, is a class-wide risk requiring immediate discontinuation .

Pharmacokinetics and Formulations

  • This compound is administered via a breath-actuated inhaler (Autohaler®), improving compliance in patients with poor coordination .
  • Oral bioavailability is low; inhaled formulations achieve rapid systemic absorption with peak plasma levels at 2–3 hours .
  • Metaproterenol and salbutamol are available in oral and inhaled forms, but pirbuterol’s pyridine structure may enhance metabolic stability .

Biological Activity

Pirbuterol acetate is a short-acting beta-2 adrenergic agonist primarily used as a bronchodilator in the management of asthma and other pulmonary conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and genetic factors influencing patient response.

Pirbuterol exerts its effects primarily through selective stimulation of beta-2 adrenergic receptors, which are predominantly located in bronchial smooth muscle. This interaction activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP results in:

  • Relaxation of bronchial smooth muscle : This alleviates bronchospasm and improves airflow.
  • Inhibition of mediator release : It reduces the release of inflammatory mediators from mast cells, thus mitigating allergic responses and inflammation .

Pharmacological Profile

The pharmacological profile of pirbuterol is defined by its rapid onset and duration of action. Key pharmacokinetic parameters include:

ParameterValue
Half-life 2 hours
Route of Administration Inhalation
Volume of Distribution Not Available
Protein Binding Not Available

Pirbuterol shows a preferential effect on beta-2 receptors compared to isoproterenol, making it a suitable choice for patients requiring bronchodilation without significant cardiovascular side effects .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of pirbuterol in improving pulmonary function metrics such as:

  • Forced Expiratory Volume in 1 second (FEV1)
  • Maximum Midexpiratory Flow (MMF)
  • Peak Expiratory Flow Rate (PEFR)
  • Airway Resistance (RAW)

In a controlled study involving asthmatic patients, pirbuterol significantly improved these parameters compared to placebo, highlighting its role as an effective bronchodilator .

Case Studies

  • Case Study on Asthma Management : A retrospective analysis involving over 250 asthmatic patients demonstrated that those with the Arg/Arg genotype had a significant improvement in morning PEFR when treated with placebo but did not show similar improvements when switched to albuterol. Conversely, patients with the Gly/Gly genotype exhibited notable improvements with albuterol treatment. This variation underscores the necessity for personalized medicine approaches in asthma management .
  • Clinical Experience : Physicians have reported that patients experiencing adverse effects from albuterol often tolerate pirbuterol well, suggesting its unique pharmacological profile may provide an alternative for those with sensitivities to other beta-agonists .

Q & A

Q. How should comparative studies design controls to evaluate this compound against newer β-agonists (e.g., salmeterol) in long-term asthma management?

  • Use crossover designs with washout periods to minimize carryover effects. Primary endpoints include exacerbation frequency and rescue medication use. Stratify participants by genotype (e.g., ADRB2 polymorphisms) to assess pharmacogenetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirbuterol acetate
Reactant of Route 2
Pirbuterol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.